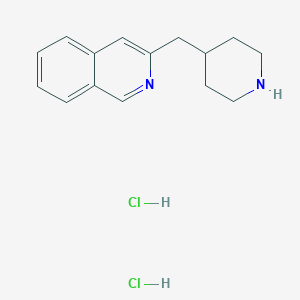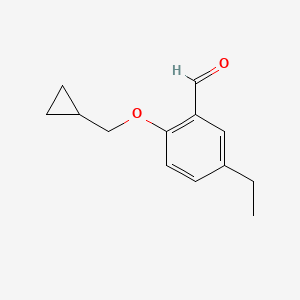![molecular formula C9H13N3O2 B1441131 4-[(Tetrahydro-2-furanylmethyl)amino]-2-Pyrimidinol CAS No. 927803-70-1](/img/structure/B1441131.png)
4-[(Tetrahydro-2-furanylmethyl)amino]-2-Pyrimidinol
Übersicht
Beschreibung
“4-[(Tetrahydro-2-furanylmethyl)amino]-2-pyrimidinol” is a chemical compound with a molecular weight of 368.39 . It contains a total of 28 bonds, including 15 non-H bonds, 3 multiple bonds, 3 rotatable bonds, 3 double bonds, 1 five-membered ring, 1 six-membered ring, 1 imine (aliphatic), 1 secondary amine (aliphatic), 1 ether (aliphatic), and 1 Oxolane .
Molecular Structure Analysis
The molecular structure of “this compound” includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a tetrahydrofuran ring, which is a five-membered ring containing an oxygen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include parameters like melting point, boiling point, solubility, etc. Unfortunately, specific physical and chemical properties for “this compound” are not available in the current data .Wissenschaftliche Forschungsanwendungen
Medizin: Synthese therapeutischer Wirkstoffe
Die Verbindung „4-[(Tetrahydro-2-furanylmethyl)amino]-2-Pyrimidinol“ hat potenzielle Anwendungen bei der Synthese therapeutischer Wirkstoffe. Ihre Struktur deutet darauf hin, dass sie als Baustein bei der Entwicklung von Medikamenten eingesetzt werden könnte, die auf verschiedene Krankheiten abzielen, da ihr Pyrimidinol-Kern häufig in Pharmazeutika vorkommt .
Landwirtschaft: Pflanzenschutzmittel
In der Landwirtschaft könnte diese Verbindung bei der Entwicklung neuer Pflanzenschutzmittel eingesetzt werden. Der in der Verbindung vorhandene Tetrahydrofuran-Rest ist für seine Anwendung in Pestiziden und Fungiziden bekannt, die dazu beitragen könnten, Pflanzen vor Schädlingen und Krankheiten zu schützen .
Biotechnologie: Hemmung von Enzymen
„this compound“ könnte in der biotechnologischen Forschung als Enzymhemmer dienen. Enzymhemmer sind entscheidend für die Untersuchung von Stoffwechselwegen und können zur Steuerung von Prozessen in Bioreaktoren oder bei der Herstellung von Biokraftstoffen eingesetzt werden .
Chemie: Organische Synthese
Diese Verbindung kann ein wertvolles Reagenz in der organischen Synthese sein, insbesondere beim Aufbau komplexer Moleküle. Ihre funktionellen Gruppen machen sie zu einem vielseitigen Zwischenprodukt, das verschiedene chemische Reaktionen eingehen kann, um neue Verbindungen mit potenziellen Anwendungen in verschiedenen chemischen Industrien zu bilden .
Materialwissenschaft: Polymermodifizierung
In der Materialwissenschaft könnte die Verbindung verwendet werden, um Polymere zu modifizieren und ihre Eigenschaften wie Haltbarkeit, Flexibilität und Beständigkeit gegen Chemikalien zu verbessern. Dies kann zur Entwicklung neuer Materialien mit spezifischen Eigenschaften für industrielle Anwendungen führen .
Umweltwissenschaften: Abbau von Schadstoffen
Schließlich könnte „this compound“ auf seine Rolle beim Abbau von Umweltschadstoffen untersucht werden. Seine chemische Struktur könnte mit bestimmten Schadstoffen interagieren und so zu ihrem Abbau beitragen und die Umweltbelastung reduzieren .
Wirkmechanismus
The mechanism of action of 4-[(Tetrahydro-2-furanylmethyl)amino]-2-pyrimidinol is not yet fully understood. However, it is believed that the compound acts as a proton donor, donating protons to molecules in the surrounding environment. This proton donation is thought to be responsible for the compound’s ability to act as a catalyst in the synthesis of other compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, the compound has been found to be non-toxic and non-irritating to the skin, suggesting that it is safe for use in laboratory experiments. Additionally, this compound has been found to be non-carcinogenic and non-mutagenic, meaning that it is unlikely to cause any long-term health effects.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 4-[(Tetrahydro-2-furanylmethyl)amino]-2-pyrimidinol in laboratory experiments is its ability to act as a catalyst in the synthesis of other compounds. This allows for the synthesis of compounds that would otherwise be difficult to synthesize. Additionally, the compound is non-toxic and non-irritating, making it safe to use in laboratory experiments.
One limitation of using this compound in laboratory experiments is that the compound is relatively new and the mechanism of action is not yet fully understood. Additionally, the compound is not very stable and can decompose at higher temperatures, making it difficult to use in experiments that require high temperatures.
Zukünftige Richtungen
The potential uses of 4-[(Tetrahydro-2-furanylmethyl)amino]-2-pyrimidinol are still being explored, and there are a variety of future directions that could be explored. For example, further research could be done to better understand the mechanism of action of the compound and to determine if it could be used in other types of synthesis reactions. Additionally, further research could be done to determine if this compound could be used in the synthesis of other compounds, such as polymers or dyes. Additionally, further research could be done to determine the potential applications of this compound in other areas, such as the development of drugs and other pharmaceuticals. Finally, further research could be done to determine if this compound could be used as a catalyst in other types of reactions, such as organic or inorganic reactions.
Eigenschaften
IUPAC Name |
6-(oxolan-2-ylmethylamino)-1H-pyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2/c13-9-10-4-3-8(12-9)11-6-7-2-1-5-14-7/h3-4,7H,1-2,5-6H2,(H2,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLHPVGXBSBUVSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC2=CC=NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![2-[(2-Hydroxyethyl)(methyl)amino]isonicotinic acid](/img/structure/B1441056.png)

![2-[(6-Chloro-2-pyrazinyl)amino]-1-ethanol](/img/structure/B1441059.png)



![2-{2-[2-(Tert-butyl)-4-methylphenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1441064.png)